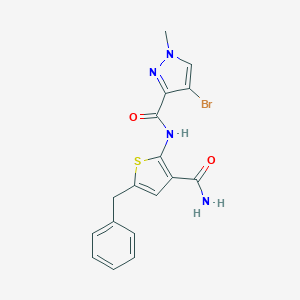
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a drug for the treatment of various diseases. BCTC belongs to the class of pyrazole carboxamides and has been found to have a wide range of pharmacological activities.
Wirkmechanismus
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the sensation of pain. By blocking the activity of TRPV1, N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of TRPV1, which can reduce the sensation of pain and inflammation. N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has also been found to have anti-tumor effects, as it can induce apoptosis in cancer cells. Additionally, N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been found to have antioxidant and anti-inflammatory effects, which can help to reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it is a selective antagonist of TRPV1, which allows for more specific targeting of this channel. However, one limitation of using N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is that it can have off-target effects, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is the development of more selective TRPV1 antagonists that can target this channel with greater specificity. Another potential direction is the study of the effects of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide on other channels and receptors in the body, as it may have additional pharmacological activities that have not yet been discovered. Finally, the use of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs or therapies may also be explored, as it may have synergistic effects that can enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-aminothiophene-3-carboxamide with benzyl bromide and 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to block the activity of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the sensation of pain.
Eigenschaften
Molekularformel |
C17H15BrN4O2S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-22-9-13(18)14(21-22)16(24)20-17-12(15(19)23)8-11(25-17)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,19,23)(H,20,24) |
InChI-Schlüssel |
FNLQIMGNMDKRGU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



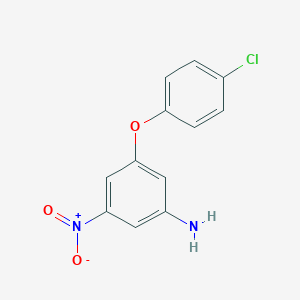
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
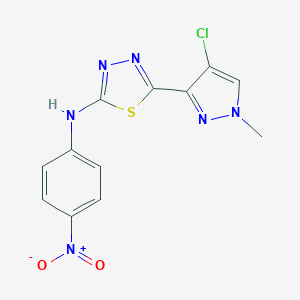
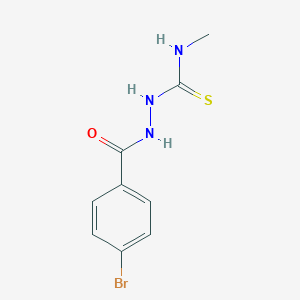

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
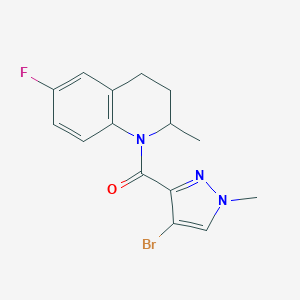
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

